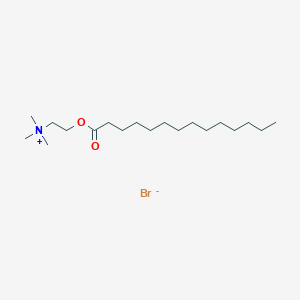

Myristoylcholine bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Myristoylcholine bromide, also known as this compound, is a useful research compound. Its molecular formula is C19H40BrNO2 and its molecular weight is 394.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Enzymatic Hydrolysis by Cholinesterases

Myristoylcholine bromide undergoes hydrolysis in the presence of cholinesterases (e.g., butyrylcholinesterase), producing myristic acid and choline . This reaction is central to its enzyme-responsive behavior in aqueous systems:

C21H44NBrO2+H2OBchEC14H28O2+C5H14NO++HBr

Key findings :

-

Hydrolysis occurs at 25–37°C and pH 7.2 , with optimal enzyme activity .

-

The reaction disrupts electrostatic interactions in surfactant systems, triggering phase transitions (e.g., from aqueous two-phase systems to homogeneous solutions) .

Aqueous Two-Phase System (ASTP) Formation

This compound forms ASTP when mixed with anionic surfactants (e.g., sodium laurate, sodium dodecyl sulfate) due to electrostatic interactions. These systems exhibit lamellar structures in the surfactant-rich phase and vesicles in the dilute phase .

Table 1: Phase Behavior of this compound/Anionic Surfactant Systems

| Component | Mixing Ratio (mol%) | Critical Concentration (mM) | Phase Structure |

|---|---|---|---|

| This compound | 40% | 12 mM | Lamellar (upper phase) |

| Sodium laurate | 60% | 12 mM | Vesicles (lower phase) |

Mechanism :

-

Electrostatic attraction between the cationic myristoylcholine and anionic surfactants drives phase separation.

-

Enzyme-triggered hydrolysis of this compound destabilizes ASTP, reverting to a single phase .

Nucleic Acid Binding via Electrostatic Interactions

This compound facilitates nucleic acid capture in the presence of salts (e.g., LiCl, NaCl) and mineral matrices (e.g., silica) . Binding efficiency depends on:

-

Surfactant concentration : Optimal at 0.05–1.0% (w/v) .

-

Salt type and concentration :

Table 2: Binding Mixture Compositions for Nucleic Acid Capture

| Application | This compound (%) | Salt (M) | Nucleic Acid Type |

|---|---|---|---|

| Plasmid DNA | 0.5–5% | 0.05–1.0 LiCl | Circular DNA |

| Genomic DNA | 1–10% | 0.5–1.0 NaCl | High-molecular-weight DNA |

Mechanism :

-

Cationic surfactant coats nucleic acids via electrostatic interactions , enabling binding to negatively charged mineral matrices .

Reactivity with Organic Compounds

This compound participates in quaternary ammonium reactions , including:

-

Displacement reactions : Bromide ion exchange with other anions (e.g., Cl⁻, I⁻) in aqueous solutions .

-

Micelle formation : Self-assembles into worm-like micelles when mixed with anionic surfactants (e.g., sodium laurate), enhancing solution viscosity .

Environmental and Stability Considerations

特性

CAS番号 |

108418-28-6 |

|---|---|

分子式 |

C19H40BrNO2 |

分子量 |

394.4 g/mol |

IUPAC名 |

trimethyl(2-tetradecanoyloxyethyl)azanium;bromide |

InChI |

InChI=1S/C19H40NO2.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-19(21)22-18-17-20(2,3)4;/h5-18H2,1-4H3;1H/q+1;/p-1 |

InChIキー |

GYVAQLUBQVAKEI-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Br-] |

正規SMILES |

CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Br-] |

同義語 |

Myristylpicoline |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。